2-(3,4-Dimethylphenoxy)ethanamine

Übersicht

Beschreibung

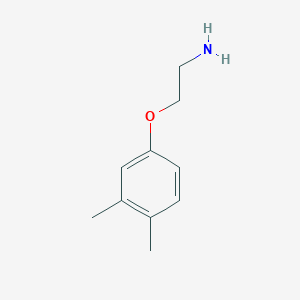

2-(3,4-Dimethylphenoxy)ethanamine is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. It belongs to the class of alkylamines and is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions.

Vorbereitungsmethoden

The synthesis of 2-(3,4-Dimethylphenoxy)ethanamine typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol, which is then converted to the ethanamine derivative through reductive amination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

2-(3,4-Dimethylphenoxy)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(3,4-Dimethylphenoxy)ethanamine typically involves the reaction of 3,4-dimethylphenol with ethylene diamine or related amines. This compound can also be derived from other phenoxyethylamines through various chemical transformations. The structural formula is characterized by a phenoxy group attached to an ethanamine backbone, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have been shown to effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential use in developing antimicrobial agents.

Neuropharmacological Effects

The compound's structure suggests possible neuropharmacological effects. Preliminary studies indicate it may modulate neurotransmitter systems linked to mood and cognition. Further in vivo studies are necessary to substantiate these claims and understand the pharmacokinetics involved.

Cytotoxicity

Investigations into the cytotoxic effects of this compound against cancer cell lines have shown promising results. Compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

Drug Development

Due to its biological activities, this compound is being explored as a potential lead compound in drug development, particularly for antimicrobial and anticancer therapies. The dual action on microbial pathogens and cancer cells positions it as a candidate for further pharmaceutical exploration.

Agricultural Chemistry

The compound's efficacy in inhibiting microbial growth suggests potential applications in agricultural chemistry as a biopesticide or fungicide. Its ability to disrupt microbial communities could be harnessed for crop protection strategies .

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(3,4-Dimethylphenoxy)ethanamine can be compared with other similar compounds, such as:

2-(3,5-Dimethylphenoxy)ethanamine: Differing by the position of the methyl groups on the phenoxy ring.

2-(2,6-Dimethylphenoxy)ethanamine: Another positional isomer with methyl groups at the 2 and 6 positions.

3,4-Dimethoxyphenethylamine: A related compound with methoxy groups instead of methyl groups at the 3 and 4 positions. These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.

Biologische Aktivität

Overview

2-(3,4-Dimethylphenoxy)ethanamine, with the molecular formula and a molecular weight of 165.23 g/mol, is an alkylamine derivative characterized by a phenoxy group with two methyl substitutions at the 3 and 4 positions. This compound has garnered attention for its potential biological activities, including interactions with various biomolecules and pharmacological applications.

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenol with ethylene oxide, followed by reductive amination to yield the ethanamine derivative. The compound can undergo various chemical reactions such as oxidation to form ketones or carboxylic acids, reduction to different amine derivatives, and nucleophilic substitution reactions.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may function as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The precise molecular targets and pathways can vary based on the context of its application .

Biological Activity

Research indicates several potential biological activities associated with this compound:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related damage.

- Vasodilatory Effects : Similar compounds have shown vasodilatory effects, suggesting potential applications in treating cardiovascular diseases .

- Beta-Blocking Activity : Some derivatives have been studied for their ability to block beta-adrenergic receptors, which could be useful in managing conditions like hypertension and angina pectoris .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Vasodilatory Activity : In pharmacological tests, compounds similar to this compound demonstrated significant vasodilatory effects in animal models. For instance, experiments involving intravenous administration showed that certain derivatives could lower blood pressure effectively .

- Beta-Blockade Studies : A study examined the beta-blocking properties of compounds structurally related to this compound. The results indicated that these compounds could significantly reduce heart rate increases induced by isoprenalin in rabbits, suggesting potential therapeutic applications in heart-related conditions .

- Antioxidant Mechanisms : Research has indicated that similar phenolic compounds can act as effective antioxidants by neutralizing reactive oxygen species (ROS), which may contribute to their protective effects against cellular damage .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique structural features and potential differences in reactivity:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(3,5-Dimethylphenoxy)ethanamine | Methyl groups at positions 3 and 5 | Potentially similar biological effects |

| 2-(2,6-Dimethylphenoxy)ethanamine | Methyl groups at positions 2 and 6 | Variations in receptor interactions |

| 3,4-Dimethoxyphenethylamine | Methoxy groups instead of methyl | Differences in antioxidant activity |

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZJNEBQBOTWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365834 | |

| Record name | 2-(3,4-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-48-0 | |

| Record name | 2-(3,4-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.